

# hispidulin AMPK activation vs metformin

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## Compound Focus: Hispidulin

CAS No.: 1447-88-7

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## Experimental Insights and Protocols

To help you evaluate the experimental evidence, here are methodologies used in key studies to identify the AMPK activation pathways.

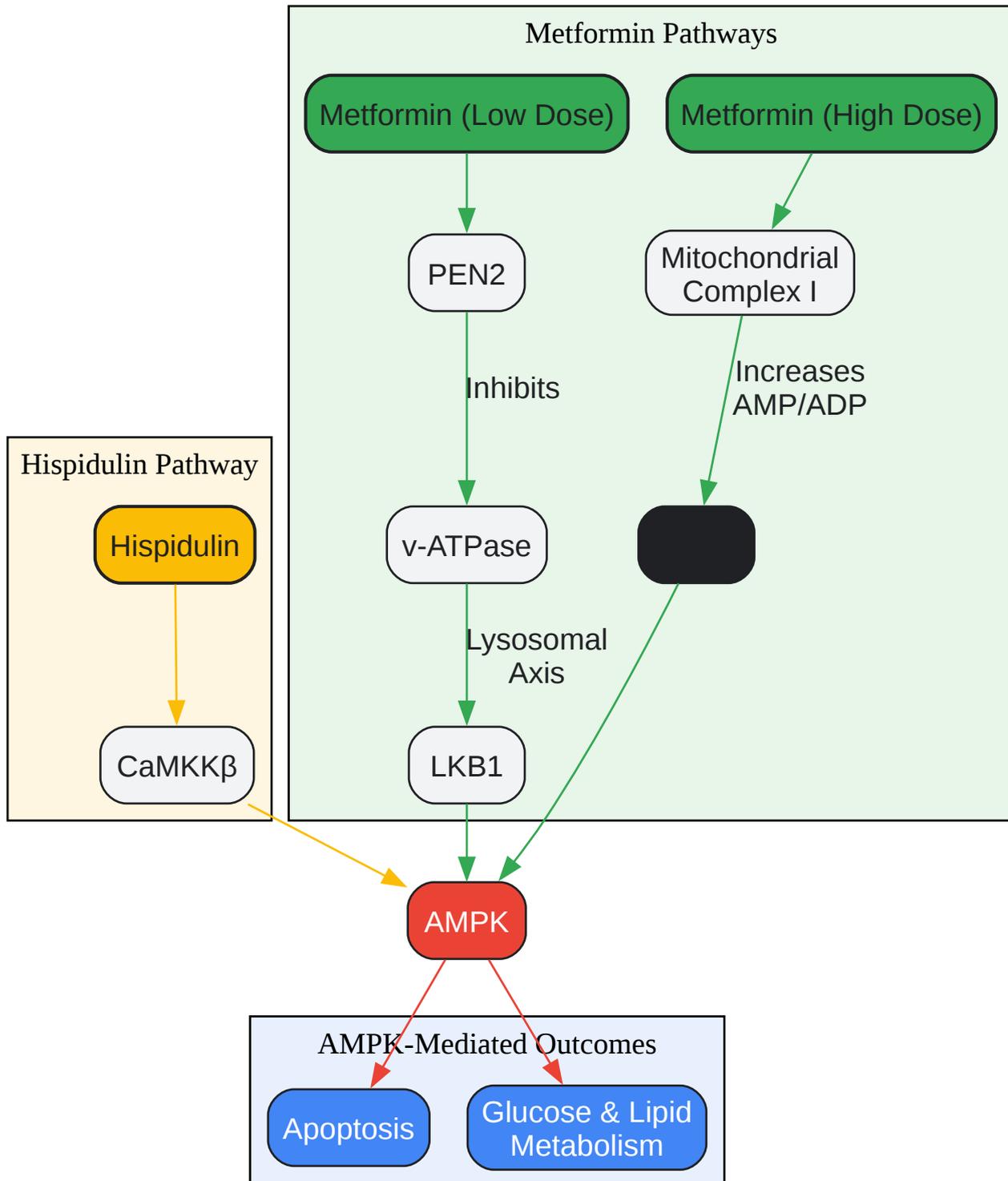
| Compound | Key Experimental Methods to Establish Mechanism |
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| **Hispidulin** | - **Gene Knockdown (siRNA/shRNA):** Knockdown of CaMKK $\beta$ , but not LKB1 or TAK1, abolished **hispidulin**-induced Bim expression and AMPK activation [1].

- **Pharmacological Inhibition:** AMPK inhibitor Compound C blocked **hispidulin**-induced Bim expression and apoptosis [1] [2].
- **Protein Stability Assays:** Treatment with cycloheximide showed **hispidulin** and AMPK activator AICAR increase Bim protein half-life [1]. | | **Metformin** | - **Genetic Models:** Liver-specific *LKB1* knockout blunted metformin's effect on glucose production [3]. Knockout of *PEN2* blocked low-dose metformin-induced AMPK activation [4].
- **Biophysical Binding Studies:** Isothermal calorimetry and photoactive probes identified *PEN2* as a direct metformin binding partner (KD ~0.15-1.7  $\mu$ M) [4].
- **Biochemical Assays:** *In vitro* assays showed metformin promotes AMPK  $\alpha\beta\gamma$  heterotrimer formation, enhancing LKB1-mediated phosphorylation and protecting from phosphatases [3]. |

## AMPK Activation Pathways

The following diagram illustrates the distinct pathways through which **hispidulin** and metformin activate AMPK, based on the experimental data.



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## Key Takeaways for Researchers

- **Mechanistic Distinction:** The most significant difference lies in the upstream kinases: **CaMKK $\beta$  for hispidulin** versus **LKB1 for metformin**. This suggests that **hispidulin** can activate AMPK in contexts where LKB1 is not functional.
- **Therapeutic Implications:** **Hispidulin** research is heavily focused on **cancer cell apoptosis**, particularly in overcoming resistance to agents like TRAIL [1]. Metformin's primary effects are on **systemic metabolic regulation** [5].
- **Dose-Dependent Mechanisms:** Metformin's action is highly dose-dependent. Low, clinically relevant concentrations act via the **lysosomal PEN2/v-ATPase pathway**, while high concentrations inhibit **mitochondrial complex I** to increase AMP/ADP levels [4] [6].

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## References

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